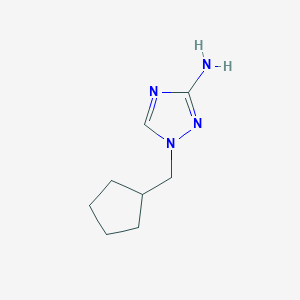

1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine

Description

1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a cyclopentylmethyl substituent at the N1 position of the 1,2,4-triazole ring. The 1,2,4-triazole scaffold is widely recognized for its versatility in medicinal chemistry, with applications in anticancer, antimicrobial, and receptor antagonism activities .

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H14N4/c9-8-10-6-12(11-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,9,11) |

InChI Key |

MZPNBCPMIPBZKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,2,4-Triazole Core

The 1,2,4-triazole ring can be synthesized via several classical and modern methods, primarily involving the cyclization of nitrogen-rich precursors such as amidines, amidrazones, hydrazones, or imidates. The key is to form the five-membered heterocycle with three nitrogen atoms at defined positions.

Amidine and Amidrazone Cyclization: One common route involves the reaction of amidines or amidrazones with appropriate electrophiles to induce ring closure. For example, amidrazones can be cyclized in the presence of acid catalysts or dehydrating agents to form 1,2,4-triazoles efficiently.

Hydrazone-Based Methods: Hydrazones derived from aldehydes or ketones can undergo cyclization with nitrogen sources to yield 1,2,4-triazoles. This method often involves oxidative cyclization or metal-catalyzed processes.

One-Pot Multicomponent Reactions: Recent advances include copper-catalyzed one-pot syntheses where nitriles and hydroxylamine hydrochloride react sequentially to form amidoximes, which then cyclize to 1,2,4-triazoles without the need for inert atmosphere or ligands.

Specific Preparation Methods for 1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine

Stepwise Synthesis via Amidrazone Intermediate

A representative synthetic route involves:

One-Pot Microwave-Assisted Synthesis

Recent literature reports microwave-assisted protocols that significantly reduce reaction times and improve yields:

-

- Short reaction times (minutes instead of hours).

- Higher purity and yield.

- Environmentally friendly due to reduced solvent use and energy consumption.

Metal-Catalyzed Cyclization Approaches

Copper- and zinc-catalyzed methods have been developed to facilitate the formation of 1,2,4-triazoles:

Comparative Summary of Preparation Methods

| Methodology | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidrazone cyclization | Cyclopentylmethyl hydrazine, nitriles | POCl3, 80–100 °C, reflux | High regioselectivity, well-established | Longer reaction times, use of toxic reagents |

| Microwave-assisted one-pot | Guanidines, aminoguanidine hydrochloride | Microwave irradiation, solvent-free or minimal solvent | Rapid, high yield, green chemistry | Requires microwave equipment |

| Copper-catalyzed one-pot | Nitriles, hydroxylamine, copper catalyst | Ambient to moderate heat, no inert atmosphere | Mild conditions, scalable | Catalyst cost, potential metal residues |

| Zinc-catalyzed cyclization | Acyl hydrazides, zinc complexes | Room temperature to mild heating | Mild conditions, good yields | Sensitivity to steric hindrance |

Research Findings and Optimization Notes

Nucleophilicity of Amines: The choice of pathway depends strongly on the nucleophilicity of the amine used. Aliphatic amines like cyclopentylmethyl amine react well in nucleophilic ring-opening steps, whereas aromatic amines require alternative approaches.

Tautomerism and Stability: The 1,2,4-triazole ring exhibits tautomerism, which can affect the compound's reactivity and biological activity. NMR and X-ray studies confirm the predominant tautomeric form in substituted triazoles.

Environmental and Safety Considerations: Modern methods emphasize greener chemistry approaches, including microwave-assisted synthesis and metal-catalyzed reactions that avoid harsh reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The substituent at the N1 position significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Key Observations:

- Lipophilicity : The cyclopentylmethyl group (predicted logP ~2–3) is more lipophilic than fluorinated benzyl analogs (logP ~1.5–2) but less than chlorinated aromatic derivatives (logP ~2.5–3.5). This balance may optimize blood-brain barrier penetration and oral bioavailability.

- Metabolic Stability: Fluorinated benzyl analogs (e.g., 3-fluorophenylmethyl) resist oxidative metabolism better than chlorinated or non-halogenated derivatives .

Biological Activity

1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine is a member of the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The unique structural features imparted by the cyclopentylmethyl group and the amine functionality contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that 1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial and antifungal properties. The triazole moiety is known for inhibiting specific enzymes and pathways in microorganisms, making it a candidate for therapeutic applications. Below are detailed findings regarding its biological activities:

Antimicrobial Properties

- Mechanism of Action : The triazole ring interacts with various enzymes involved in cellular processes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in bacteria and fungi.

- In Vitro Studies : Preliminary studies have shown that compounds with similar triazole structures demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit antibacterial activity comparable to standard antibiotics like vancomycin and ceftriaxone .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine | E. coli, S. aureus | < 10 µg/mL |

| 5-Bromo-1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine | Bacillus subtilis | 5 µg/mL |

Antifungal Activity

The compound's antifungal properties are attributed to its ability to inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity .

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

- Case Study on Candida Infections : A study evaluated various triazole derivatives against Candida albicans, revealing that modifications to the triazole ring significantly enhanced antifungal activity. The compound demonstrated a noteworthy reduction in fungal load in treated subjects compared to controls .

- Antibacterial Efficacy Against Resistant Strains : Research focusing on antibiotic-resistant strains of Staphylococcus aureus found that triazole derivatives showed promising results in overcoming resistance mechanisms, suggesting potential for development as novel therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of 1-(cyclopentylmethyl)-1H-1,2,4-triazol-3-amine can be influenced by various structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased lipophilicity and binding affinity |

| Variation in side chains | Altered enzyme inhibition profiles |

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine, and how can purity be validated?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopentylmethyl-substituted precursors under controlled pH (6.5–7.5) and temperature (60–80°C). Catalysts such as Cu(I) or Pd-based systems may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation employs HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., triplet for cyclopentyl CH₂ at δ 2.8–3.2 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~ 194.13 g/mol) .

Q. How does the cyclopentylmethyl substituent influence the compound’s physicochemical properties compared to other triazole derivatives?

Methodological Answer: The cyclopentylmethyl group increases lipophilicity (predicted logP ~2.1 via HPLC) compared to benzyl or oxetane analogs, enhancing membrane permeability but reducing aqueous solubility. X-ray crystallography can confirm stereochemical effects, such as chair conformations in the cyclopentane ring, which may sterically hinder interactions with planar enzyme active sites . Solubility can be improved via co-solvents (e.g., DMSO:PBS 1:9) or salt formation (e.g., hydrochloride) .

Q. What standard assays are used to evaluate the compound’s preliminary biological activity?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition at 10–100 µM concentrations) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, serum content) or microbial strain specificity. Strategies include:

- Standardized replication : Use identical strains (e.g., ATCC references) and protocols (CLSI guidelines) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables .

- Structure-activity relationship (SAR) profiling : Compare analogs (e.g., fluorobenzyl vs. cyclopentylmethyl derivatives) to isolate substituent-specific effects .

Q. What computational methods predict the binding modes of this compound with target enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with triazole NH and enzyme catalytic residues) .

- Molecular dynamics (MD) simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. How does the cyclopentylmethyl group impact metabolic stability compared to other substituents?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidation products (e.g., hydroxylation at cyclopentane C3) .

- Comparative data : Cyclopentylmethyl analogs show ~30% longer half-life (t₁/₂) than benzyl derivatives due to reduced CYP3A4-mediated oxidation .

- Metabolite identification : High-resolution tandem MS (HRMS/MS) with fragmentation patterns .

Key Methodological Recommendations

- Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (CuI vs. Pd(OAc)₂) to improve yield (>70%) .

- SAR Studies : Synthesize derivatives with modified cyclopentane substituents (e.g., spirocyclic or fluorinated) to explore steric/electronic effects .

- Controlled Bioassays : Include sham-treated controls and blinded scoring to minimize bias in activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.